Trixolane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

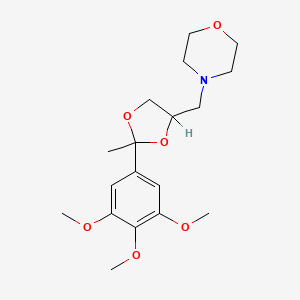

4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-18(13-9-15(20-2)17(22-4)16(10-13)21-3)24-12-14(25-18)11-19-5-7-23-8-6-19/h9-10,14H,5-8,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBPMQEBOCFLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN2CCOCC2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866130 |

Source

|

| Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47420-28-0 |

Source

|

| Record name | Trixolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047420280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC8KA23AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Trixolanes: A Technical Guide on Artefenomel (OZ439)

A Note on Terminology: The term "Trixolane" can refer to the 1,2,4-trioxolane chemical structure. In the context of antimalarial drug development, the most prominent and well-researched compound featuring this structure is Artefenomel, also known as OZ439. This document will focus on the mechanism of action of Artefenomel as a representative and clinically relevant trioxolane.

Introduction

Artefenomel (OZ439) is a synthetic, orally active antimalarial compound belonging to the ozonide class. It is a synthetic peroxide that retains the endoperoxide bridge characteristic of the artemisinin class of antimalarials but possesses a unique structure, including a sterically bulky amantadine ring.[1] Developed as a potential single-dose treatment for malaria, Artefenomel exhibits potent activity against multiple stages of the Plasmodium parasite's lifecycle.[2] Its mechanism of action is similar to that of artemisinins, involving activation by intraparasitic iron sources and subsequent generation of reactive species that damage parasite components.[3][4]

Core Mechanism of Action

The antimalarial activity of Artefenomel is contingent on its activation within the Plasmodium parasite, which primarily resides in infected red blood cells. The proposed mechanism can be broken down into several key steps:

Reductive Activation by Heme

The parasite's digestion of hemoglobin in its food vacuole releases large quantities of heme (Fe(II)-protoporphyrin IX). Artefenomel is activated through a reductive interaction with this heme.[5] The iron (II) in the heme molecule is believed to catalyze the cleavage of the endoperoxide bridge in the trioxolane ring of Artefenomel. This initial step is critical, as it transforms the relatively stable drug molecule into a highly reactive species.

Generation of Carbon-Centered Radicals

Following the heme-mediated cleavage of the endoperoxide bond, a series of molecular rearrangements leads to the formation of highly reactive carbon-centered radicals. This process is a hallmark of the mechanism of action for both artemisinins and Artefenomel. These radicals are indiscriminate in their reactivity and are the primary effectors of the drug's parasiticidal action.

Alkylation of Parasite Proteins and Other Biomolecules

The generated carbon-centered radicals rapidly react with and alkylate a multitude of biological macromolecules within the parasite, including proteins and potentially other targets. This covalent modification disrupts the normal function of these essential molecules, leading to a cascade of cellular damage and ultimately, parasite death. The ability of Artefenomel to alkylate parasite proteins has been demonstrated experimentally. While both artemisinin and Artefenomel act through heme-mediated activation, the extent of heme alkylation versus protein alkylation may differ between the two, potentially accounting for variations in their activity profiles.

Disruption of Mitochondrial Function and Generation of Reactive Oxygen Species (ROS)

In addition to direct alkylation damage, Artefenomel's mechanism also involves the disruption of the parasite's mitochondrial function. This leads to an increase in the production of reactive oxygen species (ROS), which are highly toxic to the parasite. The resulting oxidative stress further contributes to the cellular damage and demise of the parasite.

The multi-faceted nature of Artefenomel's mechanism, involving both alkylation of key parasite proteins and the induction of oxidative stress, contributes to its potent and rapid parasiticidal activity across multiple lifecycle stages.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Artefenomel.

| Parameter | Value | Organism/System | Reference |

| IC50 | 2.9 µM | SARS-CoV-2 in Vero cells |

| Parameter | Value | System | Reference |

| EC50 (Concentration with half-maximal killing effect) | 2.89 ng/mL | In vitro induced blood-stage Plasmodium falciparum | |

| Emax (Maximum killing rate) | 0.194/h | In vitro induced blood-stage Plasmodium falciparum |

Experimental Protocols

In Vitro Reductive Activation of Artefenomel by Heme

Objective: To investigate the formation of covalent heme-drug adducts and the generation of radical species upon the interaction of Artefenomel with heme.

Methodology:

-

Artefenomel (OZ439) is incubated in an in vitro system containing heme.

-

A reducing agent, such as dithionite or the biologically relevant glutathione, is added to the reaction mixture to facilitate the reductive activation of Artefenomel by heme.

-

The reaction products are analyzed using techniques such as mass spectrometry to detect the formation of covalent adducts between Artefenomel and heme.

-

The generation of carbon-centered radicals from Artefenomel can be inferred through trapping experiments, for instance, by observing the reaction of these radicals with glutathione.

Assessment of Parasite Viability and Killing Rate

Objective: To quantify the antimalarial activity of Artefenomel against Plasmodium falciparum.

Methodology:

-

Cultures of Plasmodium falciparum are established in human red blood cells.

-

The parasite cultures are exposed to varying concentrations of Artefenomel.

-

Parasite viability and growth inhibition are assessed over time using methods such as microscopy (to count parasitemia) or SYBR Green I-based fluorescence assays.

-

The data is used to calculate parameters such as the EC50 (the concentration at which 50% of the maximal effect is observed) and the maximum killing rate (Emax). The parasite clearance half-life can also be determined from the rate of parasite clearance.

Visualizations

Caption: Proposed mechanism of action of Artefenomel (OZ439).

Caption: Experimental workflow for in vitro activation studies.

References

- 1. artefenomel | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. What is Artefenomel Mesylate used for? [synapse.patsnap.com]

- 3. Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood-stage Plasmodium falciparum to predict efficacy in patients with malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Ferroquine on the Solubilization of Artefenomel (OZ439) during in Vitro Lipolysis in Milk and Implications for Oral Combination Therapy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Trixolane: A Comprehensive Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways and chemical properties of trixolanes, a class of compounds containing a 1,2,4-trioxolane ring. These molecules, particularly synthetic ozonides, have garnered significant attention as potent antimalarial agents, representing a promising therapeutic class in the face of emerging drug resistance. This document details the synthetic methodologies, key chemical characteristics, and the underlying mechanism of action that make trixolanes a compelling subject of research and development.

Introduction to Trixolanes

Trixolanes are heterocyclic compounds featuring a five-membered ring containing three oxygen atoms, with two being adjacent (a peroxide linkage). The 1,2,4-trioxolane structure is the hallmark of synthetic antimalarial peroxides, developed to mimic the pharmacophore of the natural product artemisinin.[1][2] The endoperoxide bridge within the trioxolane ring is the critical functional group responsible for their biological activity.[1][3] Prominent examples of trioxolane-based antimalarial drug candidates include arterolane and artefenomel (OZ439).[4] The primary mechanism of action involves the iron-mediated cleavage of the endoperoxide bond within the malaria parasite, leading to the generation of reactive oxygen species and subsequent cell death.

Synthesis Pathways

The cornerstone of 1,2,4-trioxolane synthesis is the Griesbaum co-ozonolysis reaction. This versatile reaction allows for the stereocontrolled formation of the trioxolane ring from readily available starting materials.

2.1. General Griesbaum Co-ozonolysis Workflow

The Griesbaum co-ozonolysis involves the reaction of an olefin with ozone in the presence of a ketone. The reaction proceeds through the formation of a primary ozonide, which then decomposes to a carbonyl oxide and a ketone. A subsequent [3+2] cycloaddition between the carbonyl oxide and a ketone (or an O-methyloxime precursor) yields the final 1,2,4-trioxolane.

2.2. Enantioselective Synthesis of a trans-3"-Substituted Trixolane Analogue

A key strategy for developing potent and selective this compound antimalarials involves the stereocontrolled synthesis of specific diastereomers. The following pathway describes an enantioselective synthesis of a trans-3"-carbamate-substituted trioxolane.

Experimental Protocols

3.1. General Procedure for Griesbaum Co-ozonolysis

This protocol is adapted from the synthesis of related trioxolane analogues.

-

A solution of the substituted cyclohexene silyl ether (1 equivalent) and adamantan-2-one O-methyloxime (2 equivalents) in a suitable solvent (e.g., CCl₄ or dichloromethane) is cooled to -78 °C.

-

Ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 1,2,4-trioxolane intermediate.

3.2. Synthesis of (1R,3”R)-Dispiro[adamantane-2,3’-trioxolane-5’,1”-cyclohexan]-3”-yl morpholine-4-carboxylate (8f)

The following is an example of a specific experimental protocol for the synthesis of a this compound carbamate derivative.

-

To a solution of the activated p-nitrophenylcarbonate intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane), morpholine (2.5 equivalents) is added.

-

The reaction is stirred at room temperature for a specified time (e.g., 3.5 hours).

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is concentrated and purified by flash column chromatography (e.g., using a silica gel cartridge with a gradient of ethyl acetate in hexanes) to afford the final carbamate product as a colorless oil.

Chemical Properties

The chemical properties of trixolanes are critical to their pharmacokinetic and pharmacodynamic profiles. Key properties include molecular weight, lipophilicity (logP/logD), solubility, and stability.

4.1. Physicochemical Properties of 1,2,4-Trioxolane

The parent 1,2,4-trioxolane is a simple heterocyclic compound. Its properties, as computed by PubChem, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂H₄O₃ | |

| Molecular Weight | 76.05 g/mol | |

| XLogP3-AA | -0.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Exact Mass | 76.016043985 Da |

4.2. Structure-Activity and Structure-Property Relationships

For antimalarial trioxolanes, the substituents on the cyclohexane ring significantly influence the drug-like properties.

-

Lipophilicity: More lipophilic trioxolanes have shown better oral activity, although this can be associated with poor aqueous solubility.

-

Solubility: Poor aqueous solubility is a challenge in the formulation of some trioxolane candidates, such as artefenomel.

-

Metabolic Stability: High plasma clearance values for some trioxolanes suggest potential metabolic instability. The side chains are often modified to improve metabolic stability, for instance, by introducing carbamate groups.

-

Stereochemistry: The stereochemistry of the substituents on the cyclohexane ring is crucial for antimalarial activity. The trans configuration of 3"-substituted trioxolanes can be more stable and exhibit potent efficacy.

Mechanism of Action: The Role of Ferrous Iron

The antimalarial activity of trixolanes is contingent upon the presence of ferrous iron (Fe²⁺), which is abundant in the malaria parasite due to hemoglobin digestion.

The interaction between the trioxolane and ferrous iron is believed to be a Fenton-type reaction that leads to the reductive cleavage of the O-O bond. This process generates highly reactive radical species that damage parasite macromolecules, leading to parasite death. The conformational dynamics of the trioxolane molecule can influence its reactivity with iron sources.

Conclusion

Trixolanes represent a vital class of synthetic antimalarial compounds with a clear mechanism of action and well-defined synthetic pathways. The Griesbaum co-ozonolysis reaction provides a robust and stereocontrolled method for their synthesis. Ongoing research focuses on optimizing the physicochemical and pharmacokinetic properties of this compound analogues through modification of the substituents on the core structure to develop next-generation antimalarial drugs that can overcome existing resistance. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of these important therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design of chemical synthesis of trioxan derivatives in respect of artemisinin as anti malarial drug - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial Trioxolanes with Superior Drug-Like Properties and In vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to Trixolane (CAS: 47420-28-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixolane, with the CAS number 47420-28-0, is a heterocyclic organic compound identified as 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine. Its molecular formula is C₁₈H₂₇NO₆ and it has a molecular weight of 353.41 g/mol . This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and associated pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | |

| CAS Number | 47420-28-0 | |

| Molecular Formula | C₁₈H₂₇NO₆ | |

| Molecular Weight | 353.41 g/mol | |

| Boiling Point | 461.2 °C at 760 mmHg | [1] |

| Density | 1.148 g/cm³ | [1] |

| Flash Point | 132.1 °C | [1] |

Synthesis of this compound

A plausible synthetic pathway is outlined below. This should be considered a theoretical framework, and experimental conditions would require optimization.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of this compound based on common organic chemistry reactions for similar structures.

Step 1: Ketalization to form 2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane-4-methanol

-

To a solution of 3,4,5-trimethoxyacetophenone in toluene, add an equimolar amount of glycerol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired dioxolane methanol intermediate.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the intermediate from Step 1 in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a slight excess of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) or a halogenating agent (e.g., thionyl chloride) and a non-nucleophilic base, such as triethylamine or pyridine.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Monitor the formation of the activated intermediate by TLC.

-

Once the reaction is complete, quench with water and extract the product into the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and evaporate the solvent to obtain the activated dioxolane intermediate.

Step 3: Nucleophilic Substitution with Morpholine

-

Dissolve the activated intermediate from Step 2 in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a slight excess of morpholine to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the nucleophilic substitution.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and partition between water and an organic solvent like ethyl acetate.

-

Wash the organic layer extensively with water and brine to remove the solvent and any unreacted morpholine.

-

Dry the organic layer, filter, and concentrate under vacuum.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Information in the public domain regarding the specific biological activity and mechanism of action of this compound is limited. However, a US patent application (US 20100226943 A1) mentions its use in compositions for controlling bioadhesion, which suggests potential applications in preventing biofilm formation or for its antimicrobial properties against bacterial, viral, and fungal pathogens.[2]

The morpholine ring is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities. The trimethoxyphenyl group is also present in many biologically active compounds, including some that interact with microtubules.

Given the structural motifs, a hypothetical mechanism of action could involve the disruption of microbial cell membranes or interference with key cellular processes. The following diagram illustrates a potential workflow for investigating the biological activity of this compound.

Caption: Experimental workflow for elucidating this compound's bioactivity.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound (CAS: 47420-28-0) is a morpholine derivative with potential applications in the life sciences, particularly in the area of antimicrobial research. While detailed, publicly available experimental data is currently sparse, this guide provides a foundational understanding of its chemical properties and a theoretical framework for its synthesis and biological investigation. The provided hypothetical protocols and workflows are intended to serve as a starting point for researchers interested in exploring the therapeutic or scientific potential of this compound. Further experimental validation is necessary to confirm these hypotheses and fully characterize the properties of this compound.

References

Pharmacological Profile of Trixolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trixolane is an emerging small molecule of the 1,2,4-trioxolane class, currently under investigation as the active pharmaceutical ingredient in TolaSure® (BM-3103), a topical gel developed by BioMendics. This guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its application in the treatment of Epidermolysis Bullosa Simplex (EBS). It consolidates available data on its mechanism of action, clinical efficacy, safety, and the experimental methodologies used in its evaluation.

Introduction

This compound is a synthetic compound characterized by a 1,2,4-trioxolane heterocyclic ring structure. This structural motif is known for its peroxide functionality, which is integral to the biological activity of this class of molecules. While historically investigated for indications such as antimalarial and antimicrobial effects, this compound has been repurposed and specifically formulated as a topical agent for rare dermatological disorders characterized by protein aggregation. Its primary development focus is on Epidermolysis Bullosa Simplex, a genetic skin fragility disorder caused by mutations in keratin genes (KRT5 and KRT14), leading to the formation of keratin aggregates, cellular fragility, and severe blistering.

Chemical and Physical Properties

This compound is a well-defined chemical entity with the following properties:

| Property | Value |

| IUPAC Name | 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine[1] |

| Molecular Formula | C₁₈H₂₇NO₆[1][2] |

| Molecular Weight | 353.41 g/mol [1][2] |

| CAS Number | 47420-28-0 |

| UNII | FCC8KA23AK |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound in the context of Epidermolysis Bullosa Simplex is the targeted reduction of mutant keratin aggregates. BioMendics' MTORX™ technology platform, which includes this compound (BM-3103), is described as working through the inhibition of the mammalian target of rapamycin (mTOR). Inhibition of the mTOR pathway is a known trigger for autophagy, a cellular process responsible for the degradation and recycling of damaged or misfolded proteins and organelles.

The proposed signaling pathway is as follows:

-

This compound Penetration: Topically applied this compound penetrates the epidermis.

-

mTOR Inhibition: this compound acts as an mTOR inhibitor within the keratinocytes.

-

Autophagy Induction: Inhibition of mTOR signaling initiates the formation of autophagosomes.

-

Keratin Aggregate Clearance: The autophagosomes engulf the mutant keratin aggregates.

-

Lysosomal Degradation: Autophagosomes fuse with lysosomes, and the enclosed keratin aggregates are degraded.

-

Restoration of Cytoskeleton: The clearance of aggregates allows for the restoration of the normal keratin intermediate filament network, improving the structural integrity and resilience of the keratinocytes.

This mechanism is supported by preclinical data and interim results from clinical trials which show a reduction of keratin aggregates in treated lesions.

References

The Potent Antimalarial Activity of Trixolane Derivatives: A Deep Dive into Structure-Activity Relationships and Mechanisms

For Immediate Release

In the global fight against malaria, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of novel therapeutics. Among the most promising candidates are the synthetic 1,2,4-trixolane derivatives, a class of peroxide-containing compounds that have demonstrated potent antimalarial activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trixolane derivatives, details their mechanism of action, and outlines the experimental protocols for their evaluation.

Core Structure and Mechanism of Action

The antimalarial efficacy of this compound derivatives is intrinsically linked to the endoperoxide bridge within the 1,2,4-trioxolane ring system.[1][2][3][4][5] This peroxide bond is the key pharmacophoric moiety responsible for the compounds' parasiticidal effects. The prevailing mechanism of action involves the reductive activation of the this compound by ferrous iron (Fe²⁺), predominantly from heme released during the parasite's digestion of hemoglobin in its food vacuole.

This interaction with heme initiates a cascade of events, starting with the cleavage of the peroxide bond to generate reactive oxygen species and subsequent carbon-centered radicals. These highly reactive radical species are thought to be the primary cytotoxic agents, leading to the alkylation of heme and crucial parasite proteins, thereby disrupting essential cellular functions and ultimately causing parasite death. One of the putative protein targets is the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), though trixolanes like arterolane bind to it much less potently than their antimalarial activity would suggest, indicating other targets are likely involved. Non-peroxidic analogs of trixolanes have been shown to be inactive, underscoring the essential role of the endoperoxide bridge.

Below is a diagram illustrating the proposed heme-mediated activation pathway of this compound derivatives.

Caption: Proposed mechanism of heme-mediated activation of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive research into spiro and dispiro-1,2,4-trioxolanes has revealed key structural features that govern their antimalarial potency. A dispiro-1,2,4-trioxolane flanked by a spiroadamantane and a spirocyclohexane group has been identified as a promising lead scaffold.

Several key SAR trends have been established:

-

The Spiroadamantane Moiety: The presence of a spiroadamantane ring system is considered essential for potent antimalarial activity.

-

Lipophilicity: In general, more lipophilic trixolanes exhibit better oral activity in vivo. This suggests that while potent in vitro activity is a prerequisite, appropriate physicochemical properties are crucial for bioavailability and efficacy.

-

Substituents on the Cyclohexane Ring: Modifications on the spirocyclohexane ring have been extensively explored to optimize both potency and pharmacokinetic properties. The introduction of various functional groups, including weak bases, has been shown to yield compounds with good overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Metabolic Stability: Hydroxylated metabolites of trixolanes, often formed by cytochrome P450 enzymes, generally show significantly reduced antimalarial activity.

Quantitative Analysis of Antimalarial Activity

The in vitro antimalarial activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against P. falciparum cultures. The following table summarizes the IC₅₀ values for a selection of representative this compound derivatives against various parasite strains.

| Compound ID | Core Structure | R Group on Cyclohexane | P. falciparum Strain | IC₅₀ (nM) | Reference |

| OZ277 (Arterolane) | Dispiro[adamantane-trioxolane-cyclohexane] | Varies | 3D7 (Chloroquine-sensitive) | 1.1 | |

| OZ439 (Artefenomel) | Dispiro[adamantane-trioxolane-cyclohexane] | Varies | K1 (Chloroquine-resistant) | 1.4 | |

| Compound 8c | Dispiro[adamantane-trioxolane-cyclohexane] with carbamate side chain | Terminal primary amine | W2 (Chloroquine-resistant) | ~1-2 | |

| Compound 8i | Dispiro[adamantane-trioxolane-cyclohexane] with carbamate side chain | Varies | W2 (Chloroquine-resistant) | ~1-2 | |

| Fluorescent Probe 5 | Dansyl-labeled adamantane | - | P. falciparum | Low nanomolar | |

| Fluorescent Probe 6 | Dansyl-labeled cyclohexane | - | P. falciparum | Low nanomolar | |

| Non-peroxidic analog 7 | Dioxolane isostere of Probe 5 | - | P. falciparum | >1000 |

Experimental Protocols

The evaluation of novel this compound derivatives involves a standardized workflow, from chemical synthesis to in vitro and in vivo efficacy testing.

Caption: A typical experimental workflow for the discovery and evaluation of this compound antimalarials.

I. General Synthesis of Dispiro-1,2,4-trioxolanes

The synthesis of dispiro-1,2,4-trioxolanes is often achieved through ozonolysis of an appropriate enol ether precursor. A general procedure is as follows:

-

Precursor Synthesis: The enol ether precursor is typically synthesized from commercially available adamantane and cyclohexane derivatives through standard organic chemistry reactions.

-

Ozonolysis: A solution of the enol ether precursor in a suitable solvent (e.g., a mixture of cyclohexane and dichloromethane) is cooled to a low temperature (e.g., -78 °C).

-

Ozone Treatment: Ozone gas is bubbled through the solution until the reaction is complete, which can be monitored by a color change or thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired dispiro-1,2,4-trioxolane.

II. In Vitro Antimalarial Activity: SYBR Green I Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

-

Parasite Culture: Asynchronous or synchronized (ring-stage) cultures of P. falciparum are maintained in human erythrocytes at a specified hematocrit (e.g., 1.5-2%) in complete medium (e.g., RPMI-1640 supplemented with AlbuMAX).

-

Drug Plate Preparation: Test compounds are serially diluted and dispensed into 96-well microtiter plates.

-

Incubation: Parasite culture (adjusted to ~0.5% parasitemia) is added to the drug-containing wells and incubated for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Cell Lysis and Staining: After incubation, the plates are typically frozen and thawed to lyse the red blood cells. Then, 100 µL of SYBR Green I dye diluted in lysis buffer is added to each well.

-

Lysis Buffer Composition (2x): 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100.

-

-

Fluorescence Reading: The plates are incubated in the dark at room temperature for 1-24 hours. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

IC₅₀ Calculation: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is determined by non-linear regression analysis.

III. In Vivo Efficacy: Rodent Malaria Model (4-Day Suppressive Test)

The Plasmodium berghei-infected mouse model is a standard for the primary in vivo assessment of antimalarial compounds.

-

Infection: Female Swiss Webster mice (or another suitable strain) are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with approximately 1 x 10⁶ P. berghei-infected erythrocytes.

-

Compound Formulation and Administration: Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80 / 3% ethanol in saline). The compounds are administered to groups of mice (typically n=5) via oral gavage or another desired route. Dosing usually begins 2-4 hours post-infection and continues once daily for four consecutive days.

-

Monitoring: Starting from day 3 or 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The slides are Giemsa-stained, and parasitemia is determined by microscopic examination. Animal survival and general health (e.g., body weight) are monitored daily for up to 30 days.

-

Efficacy Determination: The efficacy of the compound is assessed by the reduction in parasitemia compared to a vehicle-treated control group. The dose that reduces parasitemia by 50% or 90% (ED₅₀ and ED₉₀) can be calculated. A compound is considered curative if no parasites are detected in the blood smears at the end of the observation period (e.g., day 30).

Conclusion

This compound derivatives represent a vital class of synthetic antimalarials with a mechanism of action centered on the heme-activated cleavage of their core endoperoxide bridge. The established structure-activity relationships, particularly the importance of the spiroadamantane moiety and optimized lipophilicity, provide a clear roadmap for the rational design of next-generation candidates. The standardized in vitro and in vivo protocols outlined herein are essential for the continued evaluation and development of these promising compounds in the urgent quest for new and effective treatments for malaria.

References

- 1. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Trixolane: A Technical Guide to its Therapeutic Potential and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixolanes are a class of synthetic compounds characterized by a 1,2,4-trioxolane ring structure. This structural motif, containing an endoperoxide bridge, is the cornerstone of their therapeutic activity, particularly as potent antimalarial agents. Developed as synthetic alternatives to artemisinin and its derivatives, trioxolanes offer advantages in terms of chemical stability, pharmacokinetic properties, and the potential to overcome emerging drug resistance. This technical guide provides an in-depth exploration of the therapeutic targets and mechanism of action of trixolanes, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action: Heme-Mediated Activation and Oxidative Damage

The primary therapeutic action of trixolanes against the malaria parasite, Plasmodium falciparum, is not dependent on a specific protein-ligand interaction in the traditional sense. Instead, it relies on the unique biochemical environment of the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing large quantities of heme, which is subsequently detoxified into hemozoin. A fraction of this heme exists as ferrous iron (Fe²⁺), which serves as the catalyst for the activation of the trioxolane's endoperoxide bridge.[1][2]

This activation is a reductive cleavage of the peroxide bond, a process that generates highly reactive carbon-centered radicals.[1] These radicals are the primary cytotoxic agents, leading to the death of the parasite through multiple mechanisms, including:

-

Alkylation of Heme: The carbon-centered radicals can covalently modify heme, preventing its detoxification into hemozoin. This leads to an accumulation of toxic heme within the parasite.[1][3]

-

Protein Alkylation: The radicals are promiscuous and can react with a wide range of parasite proteins, leading to their dysfunction and contributing to parasite death.

-

Lipid Peroxidation: The radical species can initiate a chain reaction of lipid peroxidation, damaging parasite membranes and organelles.

The following diagram illustrates the proposed activation pathway of trixolanes within the malaria parasite.

Caption: Proposed activation pathway of this compound within the malaria parasite.

Potential Protein Targets

While the primary mechanism of trixolanes is considered to be non-specific oxidative damage, some studies have investigated potential protein targets.

PfATP6 (SERCA)

The P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6) was initially proposed as a target for artemisinins and subsequently investigated for trixolanes. However, evidence suggests that PfATP6 is not a primary target for trixolanes like arterolane (OZ277/RBX11160). The inhibitory constant (Ki) of arterolane for PfATP6 is significantly higher than its antimalarial potency, making it an unlikely target. Furthermore, the inhibition of PfATP6 by trixolanes is abrogated by the iron-chelating agent desferrioxamine, indicating that the observed inhibition is likely a consequence of iron-mediated radical formation rather than direct binding.

Other Potential Targets

The promiscuous nature of the carbon-centered radicals generated from this compound activation suggests that a multitude of parasite proteins could be alkylated and inactivated. This multi-target mechanism is a significant advantage, as it may reduce the likelihood of the parasite developing resistance through single-point mutations in a specific target protein.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of various this compound compounds against P. falciparum and their inhibitory effect on PfATP6.

Table 1: In Vitro Antiplasmodial Activity of this compound Analogs

| Compound | P. falciparum Strain | EC₅₀ (nM) | Reference |

| DU1302 | Chloroquine-sensitive & -resistant | 4 - 32 | |

| This compound Conjugate 3 | W2 (Chloroquine-resistant) | Low nM | |

| Carbamate Analogs (8a-n) | W2 | ~1 - 10 | |

| Arterolane (OZ277) | - | Potent |

Table 2: Inhibition of PfATP6 by Peroxidic Antimalarials

| Compound | Apparent Kᵢ (nM) | Reference |

| RBX11160 (Arterolane) | 7700 | |

| Artemisinin | 79 |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the research institutions that conduct them. However, the general methodologies for key experiments are described below.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of trixolanes against P. falciparum is commonly assessed using a growth inhibition assay. A widely used method is the flow cytometry-based assay.

Principle: This assay measures the proliferation of parasites in red blood cells in the presence of varying concentrations of the test compound. Parasite DNA is stained with a fluorescent dye, and the fluorescence intensity, which is proportional to the parasite load, is measured by flow cytometry.

The following diagram outlines a general workflow for this assay.

References

- 1. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Delivery to the Malaria Parasite Using an Arterolane-Like Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactivity of Trixolanes: An In-depth Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixolanes, a class of synthetic endoperoxides, have emerged as a promising new generation of antimalarial agents. Inspired by the potent activity of the natural product artemisinin, these fully synthetic compounds offer advantages in terms of cost-effective manufacturing and the potential for chemical modification to optimize their pharmacological properties. This technical guide provides a comprehensive overview of the early-stage research into the bioactivity of trixolanes, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel antimalarial therapeutics.

Core Mechanism of Action: Heme-Mediated Activation

The biological activity of trixolanes is intrinsically linked to their 1,2,4-trioxolane ring system, which contains a pharmacophoric peroxide bond. The prevailing hypothesis for their mechanism of action centers on the reductive activation of this peroxide bond by ferrous iron, predominantly in the form of heme, within the malaria parasite.[1]

Plasmodium falciparum, during its intraerythrocytic stage, digests copious amounts of host cell hemoglobin in its digestive vacuole to obtain essential amino acids. This process releases large quantities of heme, which, in its free ferrous (Fe²⁺) state, is toxic to the parasite. To mitigate this toxicity, the parasite polymerizes heme into an inert crystalline structure called hemozoin.

Trixolanes are believed to exploit this heme detoxification pathway. Upon entering the parasite, they interact with free ferrous heme, leading to the cleavage of the endoperoxide bridge. This reaction generates highly reactive carbon-centered radicals.[1] These radical species are the primary cytotoxic agents, thought to alkylate and damage a variety of essential biomolecules within the parasite, including proteins and lipids, ultimately leading to parasite death. While the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), PfATP6, has been proposed as a target for the related artemisinin class of antimalarials, evidence suggests it is a less likely primary target for trixolanes like Arterolane (OZ277).[2][3]

Below is a diagram illustrating the proposed activation pathway of Trixolanes.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo bioactivity of key this compound compounds, Arterolane (OZ277) and Artefenomel (OZ439), against Plasmodium species.

Table 1: In Vitro Antiplasmodial Activity of Trixolanes

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

| Arterolane (OZ277) | Ro73 | 1.1 | [4] |

| Arterolane (OZ277) | W2 | 1.1 | |

| Arterolane (OZ277) | K1 | 1.0 ng/mL | |

| Arterolane (OZ277) | Fc27 | 1.6 ng/mL | |

| Arterolane (OZ277) | FVO | 0.90 ng/mL | |

| Arterolane (OZ277) | NF54 | 0.91 ng/mL | |

| Arterolane (OZ277) | HB3 | 1.4 ng/mL | |

| Arterolane (OZ277) | FCB1 | 1.5 ng/mL | |

| Arterolane (OZ277) | ITG2-F6 | 0.83 ng/mL | |

| Arterolane (OZ277) | MAD20 | 0.84 ng/mL | |

| Artefenomel (OZ439) | W2 | 11 ± 0.5 |

Table 2: In Vivo Efficacy of Trixolanes in Murine Malaria Models

| Compound | Murine Model | Dosing Regimen | Efficacy | Reference(s) |

| Artefenomel (OZ439) | P. berghei | 20 mg/kg, single oral dose | Curative | |

| Compound 8c | P. berghei | 80 mg/kg, single oral dose | Curative | |

| Compound 8n | P. berghei | 40 mg/kg, single oral dose | 3/5 mice cured |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for assessing the in vitro and in vivo antimalarial activity of trixolanes.

In Vitro Antiplasmodial Activity Assay: SYBR Green I-Based Method

The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds. The principle of this assay relies on the intercalating dye SYBR Green I, which fluoresces upon binding to double-stranded DNA. As mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a proxy for parasite viability.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI 1640 with supplements)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

SYBR Green I nucleic acid stain

-

Fluorescence plate reader (excitation/emission wavelengths of ~485/530 nm)

Procedure:

-

Parasite Culture and Synchronization: P. falciparum strains are maintained in continuous culture in human erythrocytes. Prior to the assay, cultures are synchronized to the ring stage, typically using methods like sorbitol treatment.

-

Drug Plate Preparation: Test compounds are serially diluted in culture medium and added to the wells of a 96-well plate.

-

Parasite Inoculation: Synchronized ring-stage parasites are diluted to a final parasitemia of approximately 0.3-0.5% and a hematocrit of 2% in complete culture medium. This parasite suspension is then added to each well of the drug-containing plate.

-

Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, an equal volume of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

-

Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are used to determine the 50% inhibitory concentration (IC₅₀) of the test compounds by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment: Plasmodium berghei Mouse Model

The P. berghei infection model in mice is a standard preclinical tool for evaluating the in vivo efficacy of potential antimalarial drugs.

Materials:

-

Female Swiss Webster mice (or other suitable strain)

-

Plasmodium berghei (e.g., ANKA strain) infected erythrocytes

-

Test compounds formulated for oral or parenteral administration

-

Vehicle control

-

Positive control drug (e.g., chloroquine)

-

Giemsa stain

-

Microscope

Procedure ("4-Day Suppressive Test"):

-

Infection: Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with a known number of P. berghei-parasitized red blood cells (e.g., 1 x 10⁵).

-

Treatment: Treatment with the test compound, vehicle, or positive control is initiated a few hours after infection (day 0) and continues for four consecutive days (days 0-3). The route of administration can be oral gavage, i.p., or subcutaneous injection.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.

-

Efficacy Calculation: The average parasitemia of the treated group is compared to that of the vehicle-treated control group to calculate the percentage of parasite growth inhibition. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined by testing a range of drug doses.

Below is a diagram illustrating the general workflow for in vitro and in vivo testing of Trixolanes.

Structure-Activity Relationship (SAR)

Early SAR studies on trixolanes have provided valuable insights for the design of more potent and pharmacokinetically favorable analogs. For instance, in the OZ277 series, it was found that while the stereochemistry of the cyclohexane substituents had a minimal effect on in vitro potency, the presence of a weak base functional group was crucial for in vivo efficacy. Further studies on the OZ439 series revealed that primary and secondary amino ozonides exhibited greater metabolic stability compared to their tertiary amino counterparts. The addition of polar functional groups to primary amino ozonides tended to decrease in vivo efficacy, whereas for tertiary amino ozonides, it improved metabolic stability but at the cost of reduced in vivo activity. These findings underscore the delicate balance between intrinsic potency, physicochemical properties, and metabolic stability in the development of effective this compound-based antimalarials.

Conclusion

Trixolanes represent a significant advancement in the field of synthetic antimalarial peroxides. Their mechanism of action, centered on heme-mediated activation and the generation of cytotoxic carbon-centered radicals, provides a powerful means of killing Plasmodium parasites. The quantitative data for lead compounds like Arterolane and Artefenomel demonstrate their potent antiplasmodial activity in both in vitro and in vivo settings. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and optimization of this promising class of drugs. Future research will likely focus on further elucidating the downstream molecular targets of this compound-induced radical species and leveraging SAR insights to design next-generation candidates with improved efficacy, safety, and pharmacokinetic profiles to combat the global challenge of malaria.

References

- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of antimalarial action of the synthetic trioxolane RBX11160 (OZ277) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

Trixolane: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trixolane, scientifically known as 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine, is a complex organic molecule with a unique arrangement of functional groups that are of significant interest in medicinal chemistry and drug design. This technical guide provides an in-depth analysis of this compound's molecular architecture, a detailed breakdown of its constituent functional groups, and a summary of its physicochemical properties. The guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Molecular Structure and Properties

This compound is a moderately complex small molecule with the chemical formula C₁₈H₂₇NO₆. Its structure is characterized by the presence of three key cyclic systems: a trimethoxyphenyl ring, a dioxolane ring, and a morpholine ring. These rings and their interconnectivity define the three-dimensional shape and chemical reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇NO₆ | PubChem |

| IUPAC Name | 4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | PubChem |

| Molecular Weight | 353.4 g/mol | PubChem |

| CAS Number | 47420-28-0 | PubChem |

Functional Group Analysis

The biological and chemical properties of this compound are dictated by the specific functional groups present in its structure. A thorough understanding of these groups is crucial for predicting its mechanism of action, metabolic fate, and potential for chemical modification.

Trimethoxyphenyl Group

The trimethoxyphenyl group consists of a benzene ring substituted with three methoxy (-OCH₃) groups. Methoxy groups are a type of ether . The presence of three such groups on the phenyl ring significantly influences the molecule's electronic properties and its ability to participate in hydrogen bonding as an acceptor.

Dioxolane Ring

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms. In this compound, this ring is substituted with a methyl group and the trimethoxyphenyl group at the 2-position, and a morpholinomethyl group at the 4-position. This specific arrangement at the 2-position, with two ether-like linkages to the same carbon, classifies this moiety as a cyclic acetal . Acetals are generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions.

Morpholine Ring

Morpholine is a six-membered heterocyclic compound featuring both an amine and an ether functional group. In this compound, the nitrogen atom of the morpholine ring is bonded to the methyl group attached to the dioxolane ring, making it a tertiary amine . The presence of the ether linkage within the ring also contributes to the molecule's overall polarity and solubility. The tertiary amine group can act as a proton acceptor, influencing the molecule's acid-base properties and its potential to form salts.

Logical Relationship of Functional Groups in this compound

Caption: Logical breakdown of this compound's core structural components and their associated functional groups.

Experimental Protocols

Currently, detailed, publicly available experimental protocols for the specific synthesis of this compound (CAS 47420-28-0) are limited. However, the synthesis of molecules with similar structural motifs, such as substituted morpholines and dioxolanes, is well-documented in the chemical literature. A general synthetic strategy would likely involve a multi-step process.

Hypothetical Synthetic Workflow:

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Signaling Pathways and Mechanism of Action

To date, there is a lack of specific published research detailing the signaling pathways directly modulated by this compound. However, based on its structural features, several hypotheses can be proposed for further investigation. The trimethoxyphenyl moiety is a common feature in compounds that interact with tubulin, suggesting a potential role as a microtubule-destabilizing agent. The morpholine ring is present in many bioactive molecules and can influence pharmacokinetic properties and receptor binding.

Further research, including in vitro and in vivo studies, is necessary to elucidate the precise mechanism of action and to identify the specific cellular signaling pathways affected by this compound.

Conclusion

This compound is a molecule with a rich chemical architecture, incorporating ether, cyclic acetal, and tertiary amine functional groups. This guide has provided a detailed overview of its molecular structure and a breakdown of its key chemical features. While quantitative biological data and specific experimental protocols are not yet widely available, the structural analysis presented here offers a solid foundation for future research and development efforts. The unique combination of functional groups suggests that this compound may possess interesting pharmacological properties, warranting further investigation into its biological activities and potential therapeutic applications.

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The emergence of drug-resistant pathogens poses a significant threat to global health. Synthetic peroxides, inspired by the potent antimalarial artemisinin, represent a promising class of therapeutic agents. This technical guide provides a comprehensive review of Trixolane and its analogues, focusing on their core chemical properties, mechanisms of action, and applications in treating malaria and cancer. Detailed experimental protocols for key assays and quantitative data on the efficacy and pharmacokinetics of these compounds are presented to facilitate further research and development in this critical area.

Introduction: The Rise of Synthetic Peroxides

The discovery of artemisinin, a sesquiterpene lactone with a unique 1,2,4-trioxane ring, revolutionized the treatment of malaria.[1] Its potent and rapid parasiticidal activity is attributed to the peroxide bridge within its structure.[2] However, the reliance on a natural source and the emergence of artemisinin-resistant Plasmodium falciparum strains have necessitated the development of fully synthetic peroxide-based drugs.[3]

Trixolanes, characterized by a 1,2,4-trioxolane ring, are a prominent class of synthetic peroxides that mimic the pharmacophore of artemisinin.[4] These compounds, including notable examples like arterolane (OZ277) and artefenomel (OZ439), offer advantages such as simplified and cost-effective synthesis, improved oral bioavailability, and extended half-lives compared to their natural predecessor.[5] This guide delves into the technical details of this compound and related compounds, providing a resource for researchers engaged in the discovery and development of novel anti-infective and anticancer agents.

Mechanism of Action: A Radical Approach to Cellular Destruction

The therapeutic activity of Trixolanes and artemisinin derivatives is contingent upon the reductive activation of their endoperoxide bridge by ferrous iron (Fe²⁺). This bioactivation is particularly effective against malaria parasites and cancer cells due to their elevated intracellular iron levels.

Antimalarial Mechanism:

-

Heme-Mediated Activation: Inside the malaria parasite, the digestion of host hemoglobin releases large quantities of heme, a rich source of Fe²⁺.

-

Free Radical Generation: The Fe²⁺ in heme reacts with the peroxide bridge of this compound, leading to the generation of highly reactive carbon-centered free radicals.

-

Cellular Damage: These radicals indiscriminately alkylate and damage a multitude of essential biomolecules within the parasite, including proteins and heme itself, leading to oxidative stress and cell death. Key protein targets are involved in critical cellular processes such as glycolysis, hemoglobin degradation, and antioxidant defense.

Anticancer Mechanism:

-

Elevated Iron in Cancer Cells: Cancer cells exhibit an increased uptake of iron to support their rapid proliferation, making them susceptible to iron-activated drugs.

-

Oxidative Stress and Apoptosis: The generation of free radicals induces overwhelming oxidative stress, leading to damage of cellular components and triggering programmed cell death (apoptosis).

The shared mechanism of action, targeting a fundamental process like iron metabolism, suggests a broad spectrum of potential applications for these compounds.

Quantitative Data: Efficacy and Pharmacokinetics

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of selected this compound analogues and related compounds.

Table 1: In Vitro Antimalarial Activity of this compound Analogues

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

| Arterolane (OZ277) | 3D7 (Chloroquine-sensitive) | 6.8 | |

| Dd2 (Chloroquine-resistant) | 10.4 | ||

| W2 (Chloroquine-resistant) | ~10-20 | ||

| Artefenomel (OZ439) | 3D7 | ~1-5 | |

| Dd2 | ~5-15 | ||

| Artemisinin | 3D7 | 1.0 | |

| Chloroquine | 3D7 | 8.6 | |

| Dd2 | 90.2 |

Table 2: In Vitro Anticancer Activity of this compound Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Arterolane (OZ277) | HCT116 (Colon) | ~5-15 | |

| MCF7 (Breast) | ~10-25 | ||

| PC3 (Prostate) | ~10-30 | ||

| A549 (Lung) | ~15-40 | ||

| Carba-OZ277 (inactive) | Various | >100 |

Table 3: Pharmacokinetic Properties of Artefenomel (OZ439)

| Parameter | Value | Species | Reference(s) |

| Elimination Half-life | 46-62 hours | Human | |

| Time to Max. Concentration (Tₘₐₓ) | ~4 hours | Human | |

| Oral Bioavailability | Improved with dispersion formulation | Human |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used in the evaluation of this compound and related compounds.

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I Method)

This assay measures the inhibition of parasite DNA replication.

-

Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Drug Dilution: Test compounds are serially diluted in 96-well microplates.

-

Incubation: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.

-

Fluorescence Reading: The plates are incubated in the dark, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The IC₅₀ values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Heme Alkylation Assay (LC-MS Method)

This assay quantifies the formation of heme-adducts resulting from the reaction of the compound with heme.

-

Reaction Mixture: A solution of hemin (Fe³⁺-heme) is prepared in a suitable solvent (e.g., DMSO). The hemin is reduced to Fe²⁺-heme using a reducing agent like sodium dithionite.

-

Initiation of Reaction: The this compound compound is added to the reduced heme solution.

-

LC-MS Analysis: The reaction mixture is analyzed at different time points using Liquid Chromatography-Mass Spectrometry (LC-MS). A C18 reverse-phase column is typically used for separation.

-

Detection: The elution of heme and the heme-Trixolane adduct is monitored by UV-Vis spectrophotometry at the heme Soret band (~400 nm) and by mass spectrometry to identify the molecular weight of the adduct.

-

Quantification: The extent of heme alkylation is determined by measuring the decrease in the heme peak and the increase in the heme-adduct peak over time.

Assessment of Oxidative Stress

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Sample Preparation: Cell or tissue lysates are prepared.

-

Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: The mixture is heated at 95°C for a defined period (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

-

Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at 532 nm.

-

Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.

This assay detects carbonyl groups introduced into proteins as a result of oxidative damage.

-

Derivatization: Protein samples are incubated with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenylhydrazone (DNP) adducts with the carbonyl groups.

-

Precipitation: The derivatized proteins are precipitated with trichloroacetic acid (TCA) to remove excess DNPH.

-

Washing: The protein pellet is washed repeatedly with an ethanol/ethyl acetate mixture.

-

Solubilization: The final protein pellet is dissolved in a strong denaturing agent (e.g., 6M guanidine hydrochloride).

-

Measurement: The absorbance of the DNP adducts is measured spectrophotometrically at approximately 370 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH.

Apoptosis Detection (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Cells treated with the test compound are lysed to release their cytoplasmic contents.

-

Substrate Addition: A specific caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays), is added to the cell lysate.

-

Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.

-

Detection:

-

Colorimetric: The release of the chromophore p-nitroaniline (pNA) is measured by absorbance at 405 nm.

-

Fluorometric: The release of the fluorophore 7-amino-4-methylcoumarin (AMC) is measured using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound and related compounds.

Caption: this compound's mechanism of action involves heme-mediated activation and subsequent free radical generation, leading to widespread cellular damage and ultimately cell death.

Caption: A typical workflow for screening antimalarial compounds, from initial in vitro assays to in vivo validation.

References

- 1. researchgate.net [researchgate.net]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Trixolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis and purification of Trixolane, a synthetic antimalarial agent. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

Trixolanes are a class of synthetic 1,2,4-trioxolanes that serve as potent antimalarial agents, developed as synthetic analogs of the natural product artemisinin.[1] Like artemisinin, their mechanism of action is believed to involve the iron-mediated cleavage of the endoperoxide bridge within the malaria parasite, leading to the generation of cytotoxic radical species.[2] This document outlines the synthesis of a this compound derivative via Griesbaum co-ozonolysis, followed by detailed purification and analytical protocols for laboratory use.

This compound Synthesis: Griesbaum Co-ozonolysis

The Griesbaum co-ozonolysis is a key reaction for the stereoselective synthesis of 1,2,4-trioxolanes.[3] This method involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone.[3] For the synthesis of an arterolane precursor, O-methyl-2-adamantanone oxime and methyl 4-oxocyclohexanecarboxylate are common starting materials.

Experimental Protocol: Synthesis of a this compound Precursor

This protocol describes the synthesis of a key intermediate in the preparation of arterolane (OZ277).

Materials:

-

O-methyl-2-adamantanone oxime

-

Methyl 4-oxocyclohexanecarboxylate

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ozone (generated from an ozone generator)

-

Nitrogen gas (N₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet tube

-

Ozone generator

-

Oxygen source for ozone generator

-

Drying tube (e.g., filled with calcium chloride)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve O-methyl-2-adamantanone oxime (1.0 equivalent) and methyl 4-oxocyclohexanecarboxylate (1.2 equivalents) in anhydrous dichloromethane to achieve a concentration of approximately 0.1 M.

-

Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble ozone gas (typically a stream of O₃ in O₂) through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting materials are consumed. The solution may turn a pale blue color, indicating an excess of ozone.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen gas for 15-20 minutes to remove excess ozone.

-

Work-up: Allow the reaction mixture to warm to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Quantitative Data for this compound Synthesis

The yield and diastereomeric ratio of the Griesbaum co-ozonolysis can vary depending on the specific substrates and reaction conditions.

| Precursors | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| O-methyl-2-adamantanone oxime & Methyl 4-oxocyclohexanecarboxylate | Arterolane precursor | Dichloromethane | -78 | ~70-85 | >10:1 | |

| Substituted adamantanone oximes & Substituted cyclohexanones | Various this compound analogs | Dichloromethane | -78 to 0 | 50-90 | Varies | [4] |

This compound Purification

The crude this compound product typically requires purification to remove unreacted starting materials and side products. The most common methods are column chromatography and crystallization.

Protocol 1: Purification by Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Crude this compound product

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude this compound product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 0-5% ethyl acetate in hexane, gradually increasing the polarity to 10-20% ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure this compound product.

-

Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Crystallization

Materials:

-

Purified this compound from column chromatography

-

Ethanol

-

Water

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the this compound in a minimal amount of hot ethanol.

-

Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.

Purity Analysis

The purity of the final this compound product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

Protocol: Purity Determination by HPLC

Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Procedure:

-

Sample Preparation: Prepare a standard solution of the this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection: Inject the sample onto the HPLC system.

-

Data Analysis: Determine the purity by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.

Protocol: Purity Determination by Quantitative NMR (qNMR)

Instrumentation and Conditions:

| Parameter | Condition |